1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine is a complex organic compound that features both an imidazole ring and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting with the preparation of the imidazole ring and the tetrahydropyridine ring separately, followed by their coupling.
Preparation of 1-methyl-1H-imidazole-5-carbonyl chloride: This can be achieved by reacting 1-methylimidazole with oxalyl chloride in the presence of a suitable solvent like dichloromethane.
Preparation of 1,2,3,6-tetrahydropyridine: This can be synthesized through the reduction of pyridine using a reducing agent such as lithium aluminum hydride.
Coupling Reaction: The final step involves coupling the 1-methyl-1H-imidazole-5-carbonyl chloride with 1,2,3,6-tetrahydropyridine under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: Both the imidazole and tetrahydropyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyridine ring can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the imidazole or tetrahydropyridine rings .
Scientific Research Applications
1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-5-carbonyl chloride: Shares the imidazole ring but lacks the tetrahydropyridine ring.
1,2,3,6-tetrahydropyridine: Contains the tetrahydropyridine ring but lacks the imidazole ring.
1-methylimidazole: Contains the imidazole ring but lacks the carbonyl and tetrahydropyridine functionalities.
Uniqueness
1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the imidazole and tetrahydropyridine rings within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its individual components .
Properties
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl-(3-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-8-11-7-9(12)10(14)13-5-3-2-4-6-13/h2-3,7-8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPOJPDVCHHIEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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